molecular formula C11H10N2O2 B6189976 1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid CAS No. 1538009-00-5

1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid

Cat. No.: B6189976
CAS No.: 1538009-00-5
M. Wt: 202.2
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Description

1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine moiety fused to a cyclopropane ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of imidazo[1,2-a]pyridine derivatives. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired cyclopropane derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the cyclopropanation process for scale-up. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the imidazo[1,2-a]pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the imidazo[1,2-a]pyridine moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of signaling pathways, resulting in the compound’s biological effects. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities.

    Cyclopropane carboxylic acids: Compounds with a cyclopropane ring and a carboxylic acid group, but lacking the imidazo[1,2-a]pyridine moiety.

Uniqueness: 1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid is unique due to the combination of the imidazo[1,2-a]pyridine and cyclopropane structures. This fusion imparts distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug discovery.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

CAS No.

1538009-00-5

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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